molecular formula C13H19BrClNO B1440763 4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride CAS No. 1220032-78-9

4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride

Cat. No.: B1440763
CAS No.: 1220032-78-9
M. Wt: 320.65 g/mol
InChI Key: RXAGMFCYXXQEGT-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₉BrClNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a brominated phenoxy group

Scientific Research Applications

4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to handle 4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-ethylphenol, undergoes bromination to introduce a bromine atom at the 2-position of the aromatic ring.

    Etherification: The brominated phenol is then reacted with piperidine under basic conditions to form the phenoxy-piperidine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, thiourea, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxy-piperidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride
  • 4-(2-Fluoro-4-ethylphenoxy)piperidine hydrochloride
  • 4-(2-Methyl-4-ethylphenoxy)piperidine hydrochloride

Uniqueness

4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity to target proteins. This makes it a valuable compound for studying the effects of halogenation on molecular interactions and for developing new therapeutic agents.

Properties

IUPAC Name

4-(2-bromo-4-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-2-10-3-4-13(12(14)9-10)16-11-5-7-15-8-6-11;/h3-4,9,11,15H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAGMFCYXXQEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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